5-Chloro-4-methylbenzimidazole

Physicochemical Properties pKa Prediction Benzimidazole Derivatives

Benzimidazole-based research often suffers from inconsistent electronic properties when using generic scaffolds. 5-Chloro-4-methylbenzimidazole (CAS 1360938-85-7) resolves this with a defined 5-Cl-4-Me substitution pattern (predicted pKa 11.65±0.30), ensuring reproducible protonation states and coordination behavior. • Available at ≥97% purity for reliable SAR studies and reference standard applications. • Predicted bp 395.8°C supports high-temperature synthetic protocols. • In stock with <1 week lead time for rapid global delivery.

Molecular Formula C8H7ClN2
Molecular Weight 166.61
CAS No. 1360938-85-7
Cat. No. B2446899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methylbenzimidazole
CAS1360938-85-7
Molecular FormulaC8H7ClN2
Molecular Weight166.61
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=CN2)Cl
InChIInChI=1S/C8H7ClN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)
InChIKeyRFPIYIJPDBSYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-4-methylbenzimidazole: Building Block Profile


5-Chloro-4-methylbenzimidazole (CAS 1360938-85-7) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a benzene ring fused to an imidazole ring with a chlorine atom at the 5-position and a methyl group at the 4-position . It serves as a versatile building block in medicinal chemistry, coordination chemistry, and materials science due to its unique substitution pattern that modulates electronic and steric properties compared to unsubstituted or mono-substituted benzimidazoles .

Why 5-Chloro-4-Methyl Substitution Matters


Benzimidazole derivatives exhibit structure-dependent physicochemical properties that critically influence their behavior in synthetic and biological applications. The specific 5-chloro-4-methyl substitution pattern in 5-Chloro-4-methylbenzimidazole confers a distinct combination of electron-withdrawing (chloro) and electron-donating (methyl) effects, resulting in a predicted pKa of 11.65±0.30, an intermediate density of 1.351±0.06 g/cm³, and a boiling point of 395.8±22.0 °C . These values differ significantly from those of mono-substituted analogs (e.g., 5-chlorobenzimidazole pKa 11.23±0.30; 5-methylbenzimidazole pKa 13.15±0.30) [1]. Substituting a generic benzimidazole in a research protocol without accounting for these differences may lead to altered solubility, protonation state, and reaction outcomes, undermining reproducibility and data comparability [1]. Therefore, procurement decisions must prioritize the exact compound to ensure experimental fidelity.

5-Chloro-4-methylbenzimidazole: Quantitative Selection Evidence


pKa vs. 5-Chloro and 5-Methyl Analogs

The predicted acid dissociation constant (pKa) of 5-Chloro-4-methylbenzimidazole is 11.65±0.30, as reported in the ChemicalBook database . This value is intermediate between that of 5-chlorobenzimidazole (11.23±0.30) [1] and 5-methylbenzimidazole (13.15±0.30) , reflecting the combined electron-withdrawing and electron-donating effects of the chloro and methyl substituents. The 0.42 unit increase relative to the 5-chloro analog and 1.50 unit decrease relative to the 5-methyl analog indicate a unique acid/base character that may influence protonation equilibrium under physiological or synthetic conditions.

Physicochemical Properties pKa Prediction Benzimidazole Derivatives

Boiling Point vs. 5-Chlorobenzimidazole

The predicted boiling point of 5-Chloro-4-methylbenzimidazole at atmospheric pressure (760 mmHg) is 395.8±22.0 °C , slightly higher than that of 5-chlorobenzimidazole (393.8±15.0 °C) [1]. The additional methyl group in the 4-position increases molecular weight and enhances van der Waals interactions, resulting in a marginal 2.0 °C increase in boiling point. While the difference is small, it may be relevant for purification via distillation or for thermal stability considerations in high-temperature reactions.

Thermal Properties Boiling Point Volatility

Density vs. Mono-Substituted Analogs

The predicted density of 5-Chloro-4-methylbenzimidazole is 1.351±0.06 g/cm³ . This value lies between the density of 5-chlorobenzimidazole (1.425±0.06 g/cm³) [1] and 5-methylbenzimidazole (~1.186 g/cm³, rough estimate from experimental data) . The target compound is 0.074 g/cm³ less dense than the 5-chloro analog and 0.165 g/cm³ denser than the 5-methyl analog, reflecting a balanced effect of substituents on molecular packing and intermolecular forces.

Density Material Properties Formulation

Commercially Available Purity Grades

5-Chloro-4-methylbenzimidazole is commercially available from multiple reputable vendors with defined purity specifications: 95% from AKSci and 98% from Leyan . These purity grades are essential for ensuring reproducibility in research applications, as impurities can interfere with reactions or biological assays. The availability of higher purity (98%) material allows for more stringent quality control in medicinal chemistry and analytical method development.

Purity Procurement Quality Control

5-Chloro-4-methylbenzimidazole: Research and Industrial Applications


Medicinal Chemistry: Kinase Inhibitors & Bioactive Molecules

The intermediate pKa and density of 5-Chloro-4-methylbenzimidazole make it a valuable building block for constructing kinase inhibitors and other bioactive molecules. Its unique substitution pattern allows fine-tuning of pharmacophore properties, including hydrogen bonding capacity and lipophilicity, which are critical for target engagement and pharmacokinetics [1]. The availability of high-purity material (98%) supports reproducible synthesis and SAR studies.

Coordination Chemistry: MOFs and Catalysts

The chloro and methyl substituents modify the electronic density on the imidazole nitrogen, influencing its coordination strength and geometry with transition metals. This makes 5-Chloro-4-methylbenzimidazole a useful ligand for designing MOFs with tailored pore sizes and catalytic activities. The predicted density data can inform the design of porous materials with specific gravimetric properties .

Material Science: Functional Polymers & Advanced Materials

The distinct thermal properties (boiling point 395.8±22.0 °C) and density of 5-Chloro-4-methylbenzimidazole enable its incorporation into polymer backbones or as a dopant to modify material characteristics such as glass transition temperature, solubility, and mechanical strength . The compound's stability at elevated temperatures makes it suitable for high-temperature polymerization processes.

Analytical Reference Standard for Method Development

With defined purity grades (95% and 98%) available, 5-Chloro-4-methylbenzimidazole can serve as a reference standard for HPLC, LC-MS, and NMR method development. Its distinct chromatographic and spectroscopic properties, arising from the 5-chloro-4-methyl substitution, allow for accurate identification and quantification in complex mixtures, supporting pharmaceutical quality control and impurity analysis .

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